2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)pyrazol-4-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O/c17-11-5-6-14(12(18)7-11)21-9-10(8-19-21)16-20-13-3-1-2-4-15(13)22-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPZJTDJFCMCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN(N=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214551 | |
| Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321571-59-9 | |
| Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321571-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzoxazole Ring Formation via Cyclization
The 1,3-benzoxazole moiety is typically constructed from 2-aminophenol derivatives. A common approach involves condensation with carboxylic acid derivatives or acyl chlorides. For example, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid (a structural analog) is synthesized by reacting 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in a solvent system of tetrahydrofuran (THF), toluene, and water. Though this method targets a related compound, it highlights the utility of acyl chlorides in benzoxazole synthesis. Adapting this protocol, 2-aminophenol could react with 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonyl chloride to form the target compound via intramolecular cyclization under basic conditions.
Pyrazole Ring Construction via [3+2] Cycloaddition
The pyrazole ring is synthesized through cyclocondensation or cycloaddition reactions. A novel [3+2] cycloaddition strategy employs 2-alkynyl-1,3-dithianes and sydnones under basic conditions to regioselectively form polysubstituted pyrazoles. Applying this method, 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde could serve as a precursor, which is subsequently functionalized to introduce the benzoxazole moiety.
Stepwise Synthesis Pathways
Route 1: Sequential Ring Formation
Pyrazole Synthesis :
- 1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is prepared via cyclocondensation of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by oxidation of the methyl group to a carboxylic acid.
- Yield optimization: Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,4-dichlorophenyl group to pre-formed pyrazole intermediates improves regioselectivity.
Benzoxazole Formation :
Key Data :
Route 2: Cross-Coupling of Pre-Formed Fragments
Suzuki-Miyaura Coupling :
Ullmann Coupling :
Comparative Analysis :
- Suzuki-Miyaura offers higher yields (70–85%) but requires expensive catalysts.
- Ullmann coupling is cost-effective but suffers from longer reaction times (48–72 hours).
Optimization and Challenges
Solvent and Temperature Effects
Regioselectivity in Pyrazole Functionalization
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane) is standard, but recrystallization from methanol/water mixtures improves purity (>98%).
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Approaches
- Solvent-free mechanochemical synthesis and catalytic recycling (e.g., Pd nanoparticles) are emerging strategies to minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues with 2,4-Dichlorophenyl-Pyrazole Moieties
2.1.1 Cannabinoid Receptor Antagonists
- AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) :
- Structure : Shares the 1-(2,4-dichlorophenyl)-pyrazole scaffold but includes a 4-iodophenyl group at the 5-position and a carboxamide at the 3-position.
- Activity : Potent CB1 receptor antagonist (Ki = 0.3 nM) with applications in neurogenesis studies. It also exhibits off-target effects at vanilloid receptors (VR1) .
- Key Difference : The benzoxazole in the target compound replaces the carboxamide and iodophenyl groups, likely altering receptor selectivity and pharmacokinetics.
- SR141716A (Rimonabant): Structure: Features a 1-(2,4-dichlorophenyl)-pyrazole core with a sulfonamide group at the 3-position. Structural optimization in the target compound (e.g., benzoxazole substitution) may address metabolic stability .
Antimicrobial Pyrazole Derivatives
- Compound 3a (3-((2,4-Dichlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazol-yl)methylene)hydrazinecarbothioamide) :
Functional Group Modifications and Bioactivity
Key Observations :
- 2,4-Dichlorophenyl Group : Enhances binding to hydrophobic pockets in targets like CB1 receptors .
- Benzoxazole vs.
- Antimicrobial vs. Neurological Activity : Pyrazole-thioamides (e.g., 3a) prioritize bacterial membrane disruption, while CB1 antagonists (e.g., AM251) rely on π-π stacking with receptor residues.
Biological Activity
2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole (CAS No. 321571-59-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining both pyrazole and benzoxazole rings, which may contribute to its diverse pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminophenol with 2,4-dichlorobenzoyl chloride, followed by cyclization with 4-chloro-1H-pyrazole under basic conditions. Solvents such as dichloromethane and catalysts like triethylamine are often employed to facilitate these reactions. The industrial production may utilize continuous flow reactors to enhance efficiency and yield .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics such as Tamoxifen .
- Mechanism of Action : Western blot analysis indicated that the compound increases p53 expression and activates caspase-3 cleavage, leading to apoptotic cell death .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an inhibitor of certain enzymes involved in cancer progression:
- Carbonic Anhydrases : Selective inhibition of membrane-bound carbonic anhydrases (hCA IX and XII) was observed at nanomolar concentrations, suggesting its role as a therapeutic agent in cancer treatment .
Other Pharmacological Activities
Beyond anticancer effects, the compound's biological activity extends to other areas:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-1H-imidazole | Imidazole | Antimicrobial |
| 2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole | Triazole | Antifungal |
The unique combination of benzoxazole and pyrazole rings in this compound contributes to its distinct pharmacological properties compared to these similar compounds .
Case Studies
Several case studies have highlighted the compound's efficacy:
- In vitro Studies on MCF-7 Cells : Demonstrated significant apoptotic activity through p53 pathway activation.
- In vivo Models : Future studies are anticipated to explore the compound's efficacy in animal models of cancer to validate its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving pyrazole and benzoxazole precursors. For example, pyrazole intermediates can be functionalized with 2,4-dichlorophenyl groups using Ullmann coupling or nucleophilic aromatic substitution. Benzoxazole rings are often formed via condensation of o-aminophenols with carbonyl derivatives.
- Optimization Strategies:
- Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions to enhance benzoxazole ring formation .
- Employ high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity .
- Adjust reaction temperature (e.g., 120–140°C) and catalyst loading (e.g., Pd/C for coupling steps) to improve yields .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and crystal packing. Use SHELXL for refinement .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, benzoxazole protons at δ 6.5–7.5 ppm) .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzoxazole) .
Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values can be compared to controls like fluconazole .
- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets, and what software is recommended?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP450 or bacterial topoisomerases.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions for target binding .
- Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies address contradictions in crystallographic data, such as disordered moieties or low-resolution structures?
Methodological Answer:
- Disorder Refinement: In SHELXL, split occupancy models or apply restraints to atoms with ambiguous electron density .
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
- Validation Tools: Check R-factor convergence (target < 0.05) and verify geometry with PLATON .
Q. How can reaction byproducts or degradation products be identified and mitigated during synthesis?
Methodological Answer:
- LC-MS/MS Analysis: Detect trace impurities (e.g., chlorinated side products) using reverse-phase C18 columns and electrospray ionization (ESI).
- Green Chemistry Approaches: Replace POCl₃ with less hazardous cyclizing agents (e.g., polyphosphoric acid) .
- Purification: Optimize column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) .
Q. What are the environmental and safety considerations for handling this compound in lab settings?
Methodological Answer:
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced properties?
Methodological Answer:
- Modification Sites:
- Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Benzoxazole: Replace oxygen with sulfur (to form benzothiazole) and evaluate changes in lipophilicity via LogP calculations .
- In Vivo Testing: Pharmacokinetic studies in rodent models to assess bioavailability and half-life .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?
Methodological Answer:
- Dynamic NMR: Observe tautomerization (e.g., pyrazole ring proton exchange) by variable-temperature ¹H NMR (VT-NMR).
- Solid-State NMR: Differentiate polymorphs or conformers using cross-polarization magic-angle spinning (CP-MAS) .
Q. How can machine learning (ML) models accelerate the discovery of analogs with desired properties?
Methodological Answer:
- Data Curation: Train ML algorithms on datasets of pyrazole-benzoxazole derivatives with associated bioactivity (e.g., ChEMBL or PubChem).
- Feature Selection: Include descriptors like topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts.
- Validation: Use leave-one-out cross-validation (LOOCV) to assess prediction accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
